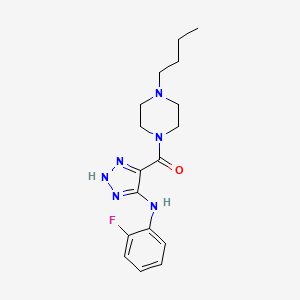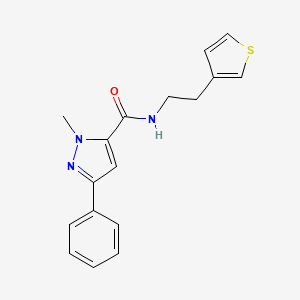
1-methyl-3-phenyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-phenyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide is a chemical compound that is commonly referred to as MPTP. The compound is synthesized in the laboratory and has been used extensively in scientific research to study the effects of Parkinson's disease. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, causing parkinsonism-like symptoms in humans and other animals.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
A study conducted by Mohareb et al. (2004) explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates to synthesize derivatives like pyran, pyridine, and pyridazine. This research contributes to the field of heterocyclic synthesis, showcasing the versatility of similar compounds in producing a range of derivatives (Mohareb et al., 2004).
Anti-Tumor Properties
Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds, including variations of 1-methyl-3-phenyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide, showed promising anti-tumor activities against hepatocellular carcinoma cell lines. This highlights the potential of these compounds in cancer research (Gomha et al., 2016).
Structural Analysis
The structural characteristics of similar compounds were analyzed in studies by Köysal et al. (2005) and Viveka et al. (2016). They focused on the crystal structure and spectral analysis of pyrazoline-thiocarboxamides and pyrazole-4-carboxylic acid derivatives, respectively. These studies provide essential insights into the molecular structure and properties of these compounds (Köysal et al., 2005), (Viveka et al., 2016).
Auxin Activities
A study by Yue et al. (2010) synthesized ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and investigated its auxin activities. Though the activities were not high, the research contributes to the understanding of plant growth regulators and their synthetic pathways (Yue et al., 2010).
Thermo-Optical Studies
Kumara et al. (2018) synthesized a novel pyrazole derivative and performed thermo-optical studies, including X-ray crystal structure analysis. This research is significant for understanding the thermal stability and optical properties of such compounds (Kumara et al., 2018).
Corrosion Inhibition
Dohare et al. (2017) investigated pyranpyrazole derivatives as corrosion inhibitors for mild steel. Their study demonstrates the potential of similar compounds in industrial applications like metal protection and pickling processes (Dohare et al., 2017).
Antidepressant Activity
Research by Mathew et al. (2014) synthesized and evaluated the antidepressant activity of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides. This study is pivotal for the development of new antidepressant medications (Mathew et al., 2014).
Eigenschaften
IUPAC Name |
2-methyl-5-phenyl-N-(2-thiophen-3-ylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20-16(11-15(19-20)14-5-3-2-4-6-14)17(21)18-9-7-13-8-10-22-12-13/h2-6,8,10-12H,7,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRHVWLEFNINFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

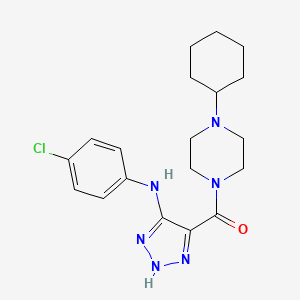
![4-(4,7-Dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2733791.png)
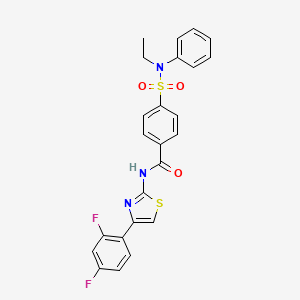


![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2733799.png)
![1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2733802.png)


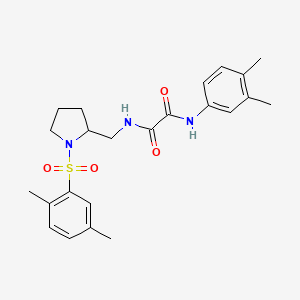

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide](/img/structure/B2733808.png)
